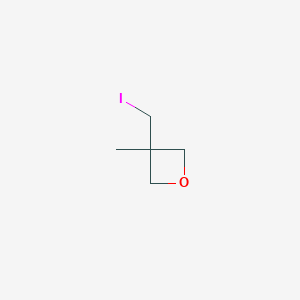

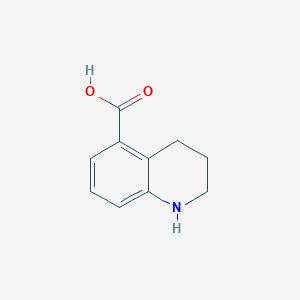

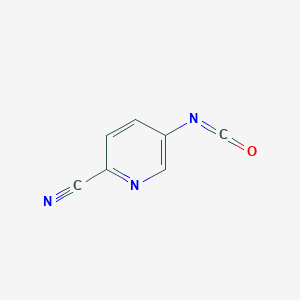

5-Isocyanatopyridine-2-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 5-Isocyanatopyridine-2-carbonitrile involves various strategies, including the efficient synthesis of derivatives through reactions of amino-imidazole acetonitriles with alkyl and aryl isocyanates, leading to cyclization and the formation of complex structures (Dias et al., 2002). Another synthesis approach involves a Mn(III)-mediated cascade cyclization to construct pyrrolopyridine derivatives through a radical pathway, showcasing the compound's versatility in forming new C-C and C-N bonds (Pei Xu et al., 2019).

Molecular Structure Analysis

The molecular structure and spectroscopic analysis of derivatives show significant insights into the compound's framework. Studies involving X-ray diffraction, mass spectroscopy, and various NMR techniques have characterized the structures of newly synthesized compounds, providing a deeper understanding of their molecular frameworks (A. Vereshchagin et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of 5-Isocyanatopyridine-2-carbonitrile derivatives has been explored through various reactions, including condensations and cyclocondensations that lead to the formation of diverse heterocyclic compounds. These reactions not only highlight the compound's reactivity but also its utility in synthesizing a wide range of biologically and chemically significant molecules (M. Demidov et al., 2021).

Physical Properties Analysis

The physical properties of 5-Isocyanatopyridine-2-carbonitrile and its derivatives, such as melting points, solubility, and crystalline structure, have been determined through various analytical techniques. These properties are crucial for understanding the compound's behavior in different chemical environments and for its application in synthesis (S. A. Halim & M. Ibrahim, 2022).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other compounds, play a vital role in the compound's applications in organic synthesis. Studies have focused on its reactivity towards nucleophiles, electrophiles, and its role in catalyzing various chemical reactions, providing valuable information for its use in complex chemical syntheses (L. N. Tumey et al., 2008).

Scientific Research Applications

Novel Synthetic Routes

5-Isocyanatopyridine-2-carbonitrile serves as a precursor in the synthesis of a variety of heterocyclic compounds. It is involved in multicomponent reactions, contributing to the development of novel synthetic pathways for complex molecules. For instance, it has been utilized in the synthesis of pyridine derivatives, showcasing its versatility in creating compounds with potential applications in materials science and pharmaceuticals (Landmesser, Linden, & Hansen, 2008).

Corrosion Inhibition

Research has demonstrated the effectiveness of pyridine carbonitrile derivatives as corrosion inhibitors, highlighting their potential in protecting metals against corrosion in acidic environments. This application is significant in the oil and gas industry, where metal corrosion can lead to substantial economic losses and safety hazards (Ansari, Quraishi, & Singh, 2017).

Anticancer Properties

Some derivatives of 5-Isocyanatopyridine-2-carbonitrile have been explored for their anticancer activities. Synthesis and structural modification of these compounds have led to the identification of molecules with promising anticancer properties, underscoring the potential of these derivatives in the development of new anticancer agents (Abdel-fattah & Elsayed, 2009).

Herbicidal Activity

The structural flexibility of 5-Isocyanatopyridine-2-carbonitrile allows for the synthesis of derivatives with significant herbicidal activity. These compounds offer a sustainable approach to weed management in agriculture, providing a potential alternative to traditional herbicides with less environmental impact (Sun, Huang, Li, Wang, & Luo, 2019).

Molecular Docking Studies

Derivatives of 5-Isocyanatopyridine-2-carbonitrile have been subjected to molecular docking studies to evaluate their interaction with biological targets. These studies are crucial in drug development, as they provide insights into the potential efficacy and mechanism of action of new compounds. This research avenue opens up possibilities for the development of targeted therapies for various diseases (Vereshchagin et al., 2017).

Safety And Hazards

properties

IUPAC Name |

5-isocyanatopyridine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3N3O/c8-3-6-1-2-7(4-9-6)10-5-11/h1-2,4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPFBPXVGHDEQNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N=C=O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Isocyanatopyridine-2-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium;3-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-4-sulfooxyphenolate](/img/structure/B39513.png)